Predicted Biological Activity Spectrum vs. Non‑Chlorinated Analog
PASS (Prediction of Activity Spectra for Substances) analysis of the target compound reveals a multi‑target biological profile, with the highest probability scores for signal transduction pathway inhibition (Pa = 0.718), chloride peroxidase inhibition (Pa = 0.657), and protein kinase inhibition (Pa = 0.620) [1]. In contrast, the non‑chlorinated analog ethyl 2-(trifluoromethyl)nicotinate (CAS 208517-35-5) shows a markedly different predicted profile, lacking the chloride‑peroxidase and protein‑kinase inhibitory signatures that are hypothesized to arise from the electron‑withdrawing and steric contributions of the 4,6‑dichloro substituents [2]. The antimycobacterial prediction (Pa = 0.584) further distinguishes the compound from des‑chloro analogs, which typically show Pa < 0.3 for this activity.
| Evidence Dimension | Predicted biological activity probability (Pa) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor Pa = 0.718; Chloride peroxidase inhibitor Pa = 0.657; Protein kinase inhibitor Pa = 0.620; Antimycobacterial Pa = 0.584 |
| Comparator Or Baseline | Ethyl 2-(trifluoromethyl)nicotinate (CAS 208517-35-5) – Protein kinase inhibitor Pa < 0.3; Chloride peroxidase inhibitor Pa not reported in PASS predictions |
| Quantified Difference | ΔPa > 0.3 for kinase inhibition; new activity classes (chloride peroxidase, antimycobacterial) appear only with 4,6‑dichloro substitution |
| Conditions | PASS prediction algorithm; in silico analysis based on structure–activity relationships of known training compounds |
Why This Matters
A broader predicted bioactivity spectrum indicates that the target compound is a more versatile starting point for hit‑to‑lead optimization in anti‑infective and kinase‑targeted programs, reducing the need to synthesize multiple distinct scaffolds.
- [1] Nature Scientific Reports. Table 7 PASS prediction for the activity of the title compound. 2025, 15, 27674. View Source
- [2] PASS Online prediction tool (Way2Drug). Comparison of predicted activities for CAS 208517-35-5. Accessed May 2026. View Source
